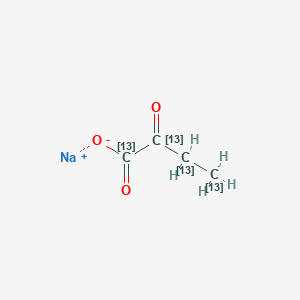

Sodium 2-oxobutanoate-13C4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H5NaO3 |

|---|---|

Molecular Weight |

128.041 g/mol |

IUPAC Name |

sodium 2-oxo(1,2,3,4-13C4)butanoate |

InChI |

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1,3+1,4+1; |

InChI Key |

SUAMAHKUSIHRMR-UJNKEPEOSA-M |

Isomeric SMILES |

[13CH3][13CH2][13C](=O)[13C](=O)[O-].[Na+] |

Canonical SMILES |

CCC(=O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Sodium 2-oxobutanoate-13C4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-oxobutanoate-13C4 is a stable isotope-labeled form of sodium 2-oxobutanoate, a key intermediate in the metabolism of several amino acids. Its incorporation of four carbon-13 isotopes makes it an invaluable tool in metabolic research, particularly in studies involving metabolic flux analysis and as an internal standard for quantitative mass spectrometry. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental methodologies.

Introduction

Sodium 2-oxobutanoate, also known as sodium alpha-ketobutyrate, is a pivotal metabolite in cellular biochemistry. It is primarily generated from the degradation of threonine and methionine and serves as a precursor for the synthesis of propionyl-CoA, which subsequently enters the citric acid cycle. The study of the metabolic pathways involving 2-oxobutanoate is crucial for understanding cellular energy metabolism and the pathophysiology of various metabolic disorders.

The use of stable isotope-labeled compounds, such as this compound, has revolutionized the field of metabolomics.[1][2] By replacing the naturally abundant carbon-12 with the heavier carbon-13 isotope, researchers can trace the fate of this metabolite through complex biological systems with high precision. This allows for the accurate quantification of metabolic fluxes and the elucidation of intricate metabolic networks.[2][3]

Chemical and Physical Properties

This compound is the sodium salt of 2-oxobutanoic acid with all four carbon atoms labeled with the 13C isotope.[1] This labeling results in a predictable mass shift, which is fundamental to its application in mass spectrometry-based analytical methods.

| Property | Value | Reference |

| Molecular Formula | ¹³C₄H₅NaO₃ | [2] |

| Molecular Weight | 128.04 g/mol | [2] |

| Exact Mass | 146.03762232 Da | [4] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water | N/A |

| Storage | Store at -20°C to -80°C | [3] |

Applications in Research

The primary applications of this compound stem from its nature as a stable isotope-labeled compound.

Internal Standard for Quantitative Analysis

In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard.[1] this compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, 2-oxobutanoate. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to determine the rates of metabolic reactions within a cell.[3] In a typical 13C-MFA experiment, a 13C-labeled substrate, such as this compound, is introduced to cells or an organism. As the labeled compound is metabolized, the 13C atoms are incorporated into downstream metabolites. By analyzing the isotopic labeling patterns of these metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and quantify the flux through them.[5]

Experimental Protocols

General Synthesis of 13C4-Labeled Organic Acids

A plausible synthetic route could involve the following conceptual steps:

-

Chain Elongation: The two-carbon [¹³C₂]-acetate unit can be extended by two more labeled carbons. This could be achieved through various organic synthesis reactions, such as the malonic ester synthesis, using a ¹³C₂-labeled alkyl halide.

-

Oxidation: The resulting four-carbon chain would then be selectively oxidized to introduce the ketone and carboxylic acid functionalities at the appropriate positions.

-

Purification and Salt Formation: The final product, 2-oxobutanoic acid-¹³C₄, would be purified using techniques like chromatography. The sodium salt is then formed by reacting the acid with a sodium base, such as sodium hydroxide or sodium bicarbonate.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 4. Synthesis of [13C4]-labeled 2'-deoxymugineic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

Navigating Isotopic Purity: A Technical Guide to Sodium 2-oxobutanoate-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, the isotopic purity of labeled compounds is paramount. This guide provides an in-depth analysis of the isotopic purity of Sodium 2-oxobutanoate-¹³C₄, a critical isotopically labeled metabolite. Understanding and verifying the isotopic enrichment of this compound is essential for accurate metabolic flux analysis, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry-based assays.

Isotopic Purity Specifications

While specific batch data for Sodium 2-oxobutanoate-¹³C₄ can vary, the isotopic purity of commercially available ¹³C-labeled compounds is typically high. Leading suppliers of stable isotope-labeled compounds, such as Cambridge Isotope Laboratories and Sigma-Aldrich, consistently provide products with high isotopic enrichment. For analogous ¹³C₄-labeled compounds, the expected isotopic purity is generally ≥99 atom % ¹³C.

| Parameter | Typical Specification | Analytical Method(s) |

| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥98% | HPLC, GC, NMR |

Note: The data presented is based on typical specifications for similar ¹³C-labeled compounds and should be confirmed with the certificate of analysis for a specific lot.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic enrichment is a critical quality control step. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Mass Spectrometry

Mass spectrometry is a powerful technique for determining isotopic purity by analyzing the mass-to-charge ratio of ions.[1] High-resolution mass spectrometry (HRMS) is particularly well-suited for resolving isotopologues.[2][3]

Methodology:

-

Sample Preparation: A dilute solution of Sodium 2-oxobutanoate-¹³C₄ is prepared in a suitable solvent (e.g., methanol, water). An unlabeled standard of Sodium 2-oxobutanoate is also prepared for comparison.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used. The instrument is calibrated according to the manufacturer's specifications.

-

Ionization: Electrospray ionization (ESI) is a common method for generating ions of the analyte.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range. For Sodium 2-oxobutanoate-¹³C₄ (formula C₄H₅NaO₃), the expected monoisotopic mass of the fully labeled anion [M-Na]⁻ would be approximately 105.02 Da (calculated with four ¹³C atoms). The unlabeled counterpart would have a mass of approximately 101.02 Da.

-

Data Analysis:

-

The relative intensities of the mass peaks corresponding to the fully labeled (M+4), partially labeled (M+3, M+2, M+1), and unlabeled (M) species are measured.

-

The isotopic purity is calculated by dividing the intensity of the fully labeled peak by the sum of the intensities of all isotopic peaks and multiplying by 100.

-

Corrections for the natural abundance of ¹³C in the unlabeled standard and in the matrix may be applied for higher accuracy.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, provides detailed information about the carbon framework of a molecule and can be used to quantify isotopic enrichment.[5][6][7][8][9]

Methodology:

-

Sample Preparation: A solution of the Sodium 2-oxobutanoate-¹³C₄ is prepared in a suitable deuterated solvent (e.g., D₂O).

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired. In a fully ¹³C₄-labeled molecule, complex ¹³C-¹³C couplings will be observed.

-

Proton NMR (¹H NMR) can also be used. The presence of ¹³C atoms adjacent to protons will result in characteristic satellite peaks due to ¹H-¹³C coupling. The intensity of these satellite peaks relative to the central peak from molecules with ¹²C at that position can be used to determine isotopic enrichment at specific sites.

-

-

Data Analysis:

-

In the ¹³C spectrum of a highly enriched sample, the signal-to-noise ratio will be significantly enhanced compared to a natural abundance spectrum. The absence or very low intensity of signals at the chemical shifts corresponding to the unlabeled compound is indicative of high isotopic purity.

-

Quantitative NMR (qNMR) techniques can be employed for a more precise determination of isotopic enrichment by comparing the integral of the ¹³C signals to a known internal standard.

-

Visualizing Experimental Workflows

To further elucidate the processes involved in determining isotopic purity, the following diagrams illustrate the typical experimental workflows.

Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.

Caption: Workflow for Isotopic Purity Determination by NMR Spectroscopy.

Conclusion

The isotopic purity of Sodium 2-oxobutanoate-¹³C₄ is a critical parameter that underpins the reliability of research findings. By employing robust analytical methodologies such as mass spectrometry and NMR spectroscopy, researchers can confidently verify the isotopic enrichment of this and other labeled compounds. This diligence ensures the accuracy and reproducibility of experimental data in the demanding fields of metabolic research and drug development.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Quantification of Peptide m/z Distributions from 13C‑Labeled Cultures with High-Resolution Mass Spectrometry [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Central Role of 2-Oxobutanoate in Cellular Metabolism: A Technical Guide

An In-depth Exploration of a Key Metabolic Intermediate for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxobutanoate, also known as alpha-ketobutyrate, is a pivotal metabolic intermediate situated at the crossroads of amino acid metabolism and energy production. Arising primarily from the catabolism of threonine and methionine, this alpha-keto acid serves as a critical precursor for the biosynthesis of essential amino acids and as a substrate for the tricarboxylic acid (TCA) cycle. Recent evidence also points towards a potential role for 2-oxobutanoate in cellular signaling, linking metabolic status to longevity and stress response pathways. This technical guide provides a comprehensive overview of the biological roles of 2-oxobutanoate, detailing its metabolic pathways, the enzymes involved, and its emerging function as a signaling molecule. This document is intended to be a resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this multifaceted metabolite.

Introduction

2-Oxobutanoate is a short-chain alpha-keto acid that plays a fundamental role in the central carbon metabolism of most living organisms, from bacteria to humans.[1][2] Its metabolism is intricately linked with the processing of several key amino acids and the generation of energy through the TCA cycle. Understanding the metabolic fate of 2-oxobutanoate is crucial for elucidating the pathophysiology of various metabolic disorders and for identifying potential therapeutic targets. This guide will delve into the core metabolic pathways involving 2-oxobutanoate, present available quantitative data on relevant enzymes and metabolite concentrations, and provide detailed experimental methodologies for its study. Furthermore, we will explore its nascent role in cellular signaling pathways.

Metabolic Pathways of 2-Oxobutanoate

2-Oxobutanoate is a central hub in several key metabolic routes, primarily involving the breakdown and synthesis of amino acids, and its entry into the TCA cycle for energy production.

Generation of 2-Oxobutanoate

2-Oxobutanoate is predominantly generated from the catabolism of the amino acids L-threonine and L-methionine.

-

From L-Threonine: The most direct route for 2-oxobutanoate production is the deamination of L-threonine, a reaction catalyzed by the enzyme threonine dehydratase (also known as threonine ammonia-lyase). This pyridoxal-5'-phosphate (PLP)-dependent enzyme converts L-threonine into 2-oxobutanoate and ammonia.[3][4]

-

From L-Methionine: The catabolism of L-methionine proceeds through the transsulfuration pathway. In this multi-step process, methionine is converted to S-adenosylmethionine (SAM), then to S-adenosylhomocysteine (SAH), homocysteine, and finally cystathionine. The enzyme cystathionine gamma-lyase cleaves cystathionine to produce cysteine, ammonia, and 2-oxobutanoate.[1]

References

- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]

- 3. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 4. Bacterial catabolism of threonine. Threonine degradation initiated by l-threonine hydrolyase (deaminating) in a species of Corynebacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Cellular Metabolism: A Technical Guide to ¹³C Stable Isotope Tracing

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope tracing using Carbon-13 (¹³C) has emerged as a powerful and indispensable tool for quantitatively analyzing metabolic pathways in biological systems. By replacing naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope in metabolic substrates, researchers can track the journey of carbon atoms through intricate biochemical networks. This technique provides a dynamic view of cellular metabolism, offering profound insights into disease mechanisms, drug action, and metabolic engineering strategies. This guide delves into the core principles of ¹³C stable isotope tracing, providing detailed experimental protocols, data interpretation strategies, and a look into its applications in drug development.

Core Principles of ¹³C Stable Isotope Tracing

The fundamental principle of ¹³C stable isotope tracing lies in the introduction of a ¹³C-labeled substrate into a biological system and the subsequent detection of the label in downstream metabolites.[1][2] Carbon-13 is a naturally occurring stable isotope of carbon, making it safe for use in both in vitro and in vivo studies, including human clinical trials.[3][4] When cells are supplied with a substrate, such as [U-¹³C]-glucose (where all six carbon atoms are ¹³C), they metabolize it through various pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[5]

As the ¹³C-labeled substrate is processed, the ¹³C atoms are incorporated into a multitude of downstream metabolites. The specific pattern and extent of ¹³C incorporation in these metabolites are measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This labeling pattern is highly sensitive to the relative activities of different metabolic pathways.[1] By analyzing the mass isotopomer distributions (MIDs) of key metabolites, researchers can deduce the relative and absolute fluxes through various metabolic reactions.[6] This quantitative approach, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for quantifying intracellular reaction rates.[1][7]

Experimental Workflow: From Cell Culture to Data Analysis

A typical ¹³C stable isotope tracing experiment follows a well-defined workflow, encompassing experimental design, tracer administration, sample processing, and data analysis.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for key stages of a ¹³C tracing experiment.

1. Cell Culture and ¹³C Tracer Administration

-

Objective: To introduce the ¹³C-labeled substrate to the cells in a controlled manner.

-

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically mid-exponential growth phase).

-

Prepare the labeling medium by supplementing a base medium deficient in the nutrient of interest (e.g., glucose-free DMEM) with the ¹³C-labeled substrate (e.g., 11 mM [U-¹³C₆]-glucose) and other necessary components like dialyzed fetal bovine serum.[8]

-

Aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a predetermined duration to allow for the incorporation of the ¹³C label into intracellular metabolites and reach isotopic steady state. The time required to reach this state depends on the turnover rate of the metabolites in the pathway of interest.[9]

-

2. Metabolic Quenching and Metabolite Extraction

-

Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolic state and efficiently extract intracellular metabolites.

-

Protocol:

-

Aspirate the labeling medium from the culture plate.

-

Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.

-

Add a pre-chilled extraction solvent, typically a polar solvent like 80% methanol, to the cells.[10]

-

Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Incubate the lysate at a low temperature (e.g., -80°C) to facilitate protein precipitation and complete cell lysis.[10]

-

Centrifuge the lysate at high speed to pellet cell debris and proteins.

-

Carefully collect the supernatant containing the extracted metabolites.

-

Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.[10]

-

3. Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To derivatize the extracted metabolites to increase their volatility for GC separation and subsequent detection by MS.

-

Protocol:

-

Reconstitute the dried metabolite extract in a derivatization reagent. A common two-step derivatization involves methoximation followed by silylation (e.g., with MTBSTFA).

-

Incubate the mixture to ensure complete derivatization.

-

Transfer the derivatized sample to a GC-MS autosampler vial.

-

Inject the sample into the GC-MS system. The metabolites are separated based on their boiling points and retention times on the GC column and then ionized and detected by the mass spectrometer, which measures the mass-to-charge ratio of the fragments.

-

4. Sample Preparation and Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To prepare a highly concentrated and pure sample for analysis of ¹³C isotopomers by NMR.

-

Protocol:

-

Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) to a final volume of approximately 0.5-0.7 mL.[4]

-

Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool into a clean NMR tube.[4]

-

The concentration of the sample is critical for ¹³C NMR due to its lower sensitivity compared to ¹H NMR. A concentration of 0.2 to 0.3 millimoles in 0.7 mL is a good starting point.[4]

-

Acquire ¹³C NMR spectra. The chemical shifts and couplings in the spectra provide information about the position of the ¹³C labels within the metabolite molecules.

-

Data Presentation: Quantitative Insights into Metabolic Fluxes

The primary output of a ¹³C tracing experiment is a set of quantitative data that reflects the distribution of the ¹³C label among various metabolites. This data is typically presented in tables for clear comparison and interpretation.

Table 1: Mass Isotopomer Distribution (MID) of Glycolytic and TCA Cycle Intermediates

This table shows the fractional abundance of different mass isotopologues for key metabolites after labeling with [U-¹³C₆]-glucose. M+n represents the metabolite with 'n' ¹³C atoms.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Pyruvate | 25.4 | 3.1 | 8.5 | 63.0 | - | - | - |

| Lactate | 28.1 | 2.9 | 7.9 | 61.1 | - | - | - |

| Citrate | 45.2 | 5.3 | 35.1 | 4.2 | 8.9 | 1.1 | 0.2 |

| α-Ketoglutarate | 48.9 | 6.1 | 30.5 | 5.3 | 8.1 | 1.1 | - |

| Succinate | 50.1 | 6.5 | 28.9 | 4.8 | 9.7 | - | - |

| Malate | 49.5 | 6.3 | 29.8 | 5.1 | 9.3 | - | - |

Note: Data is hypothetical and for illustrative purposes.

Table 2: Relative Metabolic Fluxes in Central Carbon Metabolism

This table presents the calculated relative fluxes through major pathways, normalized to the glucose uptake rate.

| Metabolic Pathway/Reaction | Relative Flux (%) |

| Glycolysis (Glucose -> Pyruvate) | 100 |

| Pentose Phosphate Pathway (Oxidative) | 15 |

| TCA Cycle (Pyruvate -> CO₂) | 85 |

| Anaplerosis (Pyruvate -> Oxaloacetate) | 10 |

| Lactate Dehydrogenase (Pyruvate -> Lactate) | 70 |

Note: Data is hypothetical and for illustrative purposes.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for illustrating the complex relationships in metabolic networks and experimental procedures.

Applications in Drug Development

¹³C stable isotope tracing is a valuable tool in the pharmaceutical industry for:

-

Target Identification and Validation: By elucidating the metabolic pathways that are altered in disease states, ¹³C tracing can help identify novel drug targets.

-

Mechanism of Action Studies: This technique can be used to understand how a drug candidate modulates specific metabolic pathways, providing insights into its mechanism of action.[4]

-

Pharmacodynamic Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as sensitive pharmacodynamic biomarkers to assess drug efficacy in preclinical and clinical studies.[4]

-

Toxicity Assessment: ¹³C tracing can help identify off-target metabolic effects of a drug, aiding in the assessment of its safety profile.

Conclusion

¹³C stable isotope tracing, coupled with advanced analytical and computational methods, provides an unparalleled view into the intricate workings of cellular metabolism. For researchers, scientists, and drug development professionals, this powerful technique offers a robust platform to unravel disease mechanisms, discover novel therapeutic targets, and accelerate the development of new medicines. As the field of metabolomics continues to evolve, the application of ¹³C tracing is poised to further illuminate the complex metabolic landscape of health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. mdpi.com [mdpi.com]

- 6. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. systems.crump.ucla.edu [systems.crump.ucla.edu]

An In-depth Technical Guide to Metabolic Flux Analysis (MFA)

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) has emerged as a powerful systems biology tool for quantifying the rates (fluxes) of intracellular metabolic reactions. By providing a detailed snapshot of cellular metabolism in motion, MFA offers invaluable insights into physiological and pathological states, making it an indispensable technique in academic research and the pharmaceutical industry. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of MFA, with a particular focus on its application in drug development.

Core Principles of Metabolic Flux Analysis

Metabolic flux analysis is predicated on the principle of mass balance around intracellular metabolites.[1] At a metabolic steady state, the rate of production of a metabolite equals its rate of consumption.[1] While extracellular fluxes (e.g., nutrient uptake and waste product secretion) can be directly measured, intracellular fluxes are inferred using a stoichiometric model of the metabolic network.

The most robust and widely used MFA technique is ¹³C-Metabolic Flux Analysis (¹³C-MFA) , which utilizes stable isotope tracers, typically ¹³C-labeled substrates like glucose or glutamine.[2][3] As cells metabolize these labeled substrates, the ¹³C atoms are incorporated into downstream metabolites. The resulting distribution of these isotopes, known as mass isotopomer distributions (MIDs), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][4] These MIDs provide crucial constraints for the metabolic model, enabling the precise calculation of intracellular fluxes.[2]

There are two main modes of ¹³C-MFA:

-

Stationary ¹³C-MFA: This is the most common approach and assumes that the cells are in both a metabolic and isotopic steady state. This means that the concentrations of metabolites and the isotopic labeling patterns are constant over time.[5]

-

Isotopically Non-stationary ¹³C-MFA (INST-MFA): This method analyzes the transient changes in isotopic labeling over time, providing a more dynamic view of metabolism. INST-MFA is particularly useful for studying systems that do not reach an isotopic steady state or for investigating metabolic responses to perturbations.[5]

The MFA Experimental Workflow

A typical MFA experiment follows a well-defined workflow, from experimental design to data analysis.

Caption: A generalized workflow for a Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

Cell Culture and Isotope Labeling

This protocol is adapted for adherent mammalian cells.

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Media Preparation: Prepare culture medium containing the ¹³C-labeled tracer. A common choice is [U-¹³C₆]-glucose, where all six carbon atoms are ¹³C. The concentration of the tracer should be the same as the unlabeled substrate in the control medium.

-

Labeling: Once cells reach the desired confluency (typically 50-70%), replace the standard medium with the ¹³C-labeling medium.

-

Incubation: Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This time can vary significantly between cell types and metabolic rates and should be determined empirically (e.g., by performing a time-course experiment).[6]

Metabolic Quenching and Metabolite Extraction

Rapidly halting metabolic activity is crucial to preserve the in vivo metabolite concentrations and labeling patterns.

-

Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a cold quenching solution, such as 80% methanol, to the culture plate and incubate at -80°C for at least 15 minutes.

-

Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Centrifuge at a high speed (e.g., 14,000 x g) at 4°C to pellet the cell debris. The supernatant contains the extracted metabolites.

Analytical Measurement: GC-MS for Amino Acid Isotopomer Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing the isotopic labeling of protein-derived amino acids.[7][8]

-

Protein Hydrolysis: Pellet the cell debris from the extraction step and hydrolyze the protein content using 6 M HCl at 110°C for 24 hours.

-

Derivatization: Dry the hydrolyzed amino acids and derivatize them to make them volatile for GC analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS Analysis:

-

Gas Chromatograph Settings:

-

Column: A non-polar column such as a DB-5ms is typically used.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all derivatives.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. SIM mode offers higher sensitivity for targeted analysis.

-

-

Data Processing and Flux Calculation

-

Data Normalization: Raw MS data needs to be corrected for the natural abundance of isotopes.[9]

-

Flux Calculation Software: Several software packages are available for flux calculation, including INCA, 13CFLUX2, and Metran.[5][10] These tools use iterative algorithms to find the set of fluxes that best fit the experimental data.

-

Statistical Analysis: A goodness-of-fit test (e.g., chi-squared test) is used to assess how well the model fits the data. Confidence intervals for the estimated fluxes are also calculated to determine the precision of the estimates.[11]

Data Presentation: Quantitative Flux Maps

MFA generates large datasets that are best presented in a clear and comparative manner. The following tables provide examples of how to summarize quantitative flux data.

Table 1: Central Carbon Metabolism Fluxes in Normal vs. Cancer Cells

| Flux (relative to Glucose Uptake) | Normal Fibroblasts | Glioblastoma Cells | Fold Change |

| Glucose Uptake | 100 | 100 | - |

| Glycolysis (Glucose -> Pyruvate) | 85 | 150 | 1.76 |

| Lactate Secretion | 10 | 120 | 12.0 |

| Pentose Phosphate Pathway | 10 | 25 | 2.5 |

| TCA Cycle (Pyruvate -> CO₂) | 75 | 30 | -0.6 |

| Anaplerosis (Glutamine -> α-KG) | 20 | 80 | 4.0 |

Data are hypothetical and for illustrative purposes.

Table 2: Metabolic Flux Response to a Glycolysis Inhibitor in Cancer Cells

| Flux (nmol/10⁶ cells/hr) | Vehicle Control | Glycolysis Inhibitor | % Inhibition |

| Glucose Uptake | 250 | 100 | 60% |

| Glycolysis (Glucose -> Pyruvate) | 400 | 120 | 70% |

| Lactate Secretion | 350 | 90 | 74% |

| ATP Production from Glycolysis | 400 | 120 | 70% |

| TCA Cycle (Pyruvate -> CO₂) | 50 | 45 | 10% |

| ATP Production from OxPhos | 1000 | 950 | 5% |

Data are hypothetical and for illustrative purposes.

Visualization of Metabolic Pathways and Logical Relationships

Clear diagrams are essential for understanding the complex interplay of metabolic pathways and the logic of MFA experiments.

Caption: Central carbon metabolism pathways frequently analyzed by MFA.

Applications in Drug Development

MFA is a valuable tool throughout the drug discovery and development pipeline.

-

Target Identification and Validation: By comparing the metabolic flux maps of healthy and diseased cells, researchers can identify metabolic pathways that are essential for the disease phenotype, revealing potential drug targets.[12] For example, the upregulation of a specific pathway in cancer cells could indicate a dependency that can be exploited therapeutically.

-

Mechanism of Action Studies: MFA can elucidate how a drug candidate alters cellular metabolism, providing insights into its mechanism of action. This can help in optimizing lead compounds and understanding off-target effects.

-

Biomarker Discovery: Changes in metabolic fluxes in response to disease or drug treatment can serve as biomarkers for diagnosis, prognosis, or treatment efficacy.

-

Optimizing Bioprocesses: In the production of biologic drugs using cell cultures, MFA can be used to optimize nutrient feeding strategies and genetic modifications to maximize product yield.[13]

Conclusion

Metabolic Flux Analysis provides a quantitative and dynamic understanding of cellular metabolism that is unattainable with other 'omics' technologies. Its ability to map the flow of metabolites through complex networks makes it a powerful tool for basic research and a critical asset in the development of new therapeutics. As analytical technologies and computational tools continue to advance, the application of MFA is expected to expand, further unraveling the complexities of cellular metabolism in health and disease.

References

- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of flux checkpoints in a metabolic pathway through white-box, grey-box and black-box modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 13. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Secrets: A Technical Guide to the Applications of 13C Labeled Compounds in Research

For Immediate Release

A Deep Dive into the Core Applications of Carbon-13 Isotopes in Scientific Discovery, Prepared for Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the multifaceted applications of 13C labeled compounds, indispensable tools in modern biological and pharmaceutical research. From elucidating complex metabolic pathways to quantifying dynamic changes in the proteome and characterizing the fate of drug candidates, 13C isotopes offer unparalleled insights into the intricate workings of living systems. This document provides an in-depth overview of key techniques, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Metabolic Flux Analysis (MFA), and their use in Drug Metabolism and Pharmacokinetic (DMPK) studies, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful metabolic labeling strategy that enables the accurate relative quantification of thousands of proteins between different cell populations.[1] The principle lies in the metabolic incorporation of amino acids containing stable isotopes (e.g., 13C-labeled lysine and arginine) into the entire proteome of one cell population, while a control population is cultured with normal, "light" amino acids.[2] This results in a mass shift in the labeled proteins, which can be precisely measured by mass spectrometry, allowing for the direct comparison of protein abundance.[2]

Experimental Protocol for SILAC

A typical SILAC experiment is divided into two main phases: an adaptation phase and an experimental phase.[3]

Adaptation Phase:

-

Cell Culture Preparation: Two populations of cells are cultured in parallel. One is grown in a "heavy" medium containing 13C-labeled essential amino acids (e.g., L-arginine:13C6 and L-lysine:13C6), while the other is grown in a "light" medium with their unlabeled counterparts.[1] It is crucial to use dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.

-

Metabolic Labeling: Cells are cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome (typically >97% labeling efficiency).[4]

-

Verification of Labeling Efficiency: A small aliquot of the "heavy" labeled cells is harvested, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry to confirm complete incorporation of the heavy amino acids.[4]

Experimental Phase:

-

Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Cell Harvesting and Lysis: After treatment, cells from both populations are harvested and lysed separately.

-

Protein Quantification and Mixing: Protein concentrations of the "light" and "heavy" lysates are determined, and equal amounts of protein from each are mixed.

-

Protein Digestion: The mixed protein sample is digested into peptides, typically using trypsin, which cleaves C-terminal to lysine and arginine residues.[2]

-

Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects pairs of chemically identical peptides that differ only in their isotopic composition.

-

Data Analysis: The relative abundance of the "heavy" and "light" peptides is determined by comparing the signal intensities of the corresponding isotopic peaks. This ratio reflects the relative abundance of the protein in the two cell populations.[5]

Quantitative Data Presentation: SILAC

The results of a SILAC experiment are typically presented in a table listing the identified proteins and their corresponding abundance ratios between the different conditions.

| Protein ID | Gene Name | Description | Log2 (Heavy/Light Ratio) | p-value |

| P62308 | MTOR | Serine/threonine-protein kinase mTOR | 1.58 | 0.001 |

| Q13535 | RICTOR | Rapamycin-insensitive companion of mTOR | 1.25 | 0.005 |

| Q6R327 | RPTOR | Regulatory-associated protein of mTOR | 1.10 | 0.012 |

| P42345 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | -1.75 | 0.002 |

| P62753 | RPS6KB1 | Ribosomal protein S6 kinase beta-1 | -1.50 | 0.008 |

This table represents example data and does not reflect a specific study.

Visualization: SILAC Experimental Workflow

13C-Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[6] By introducing a 13C-labeled substrate (e.g., [U-13C]-glucose) into a biological system, researchers can trace the path of the carbon atoms as they are incorporated into various metabolites.[7] The resulting labeling patterns in these metabolites, measured by mass spectrometry or NMR, provide a detailed snapshot of the metabolic network's activity.[6]

Experimental Protocol for 13C-MFA

A typical 13C-MFA experiment involves several key steps:

-

Experimental Design:

-

Define the Metabolic Model: Construct a biochemical reaction network of the pathways of interest.

-

Select the 13C-Tracer: Choose an appropriate 13C-labeled substrate (e.g., [1,2-13C]-glucose, [U-13C]-glutamine) that will provide the most informative labeling patterns for the fluxes to be determined.[8]

-

-

Isotope Labeling Experiment:

-

Cell Culture: Grow cells in a defined medium to a metabolic steady state.

-

Tracer Introduction: Replace the medium with one containing the selected 13C-labeled substrate and continue the culture until an isotopic steady state is reached (the labeling pattern of intracellular metabolites becomes constant).[9]

-

-

Sample Preparation and Measurement:

-

Quenching Metabolism: Rapidly quench metabolic activity, typically using cold methanol or other methods, to prevent further changes in metabolite levels and labeling.

-

Metabolite Extraction: Extract intracellular metabolites from the cells.

-

Measurement of Labeling Patterns: Analyze the isotopic labeling patterns of the extracted metabolites using GC-MS, LC-MS, or NMR.[10]

-

Measure External Fluxes: Quantify the uptake and secretion rates of key metabolites (e.g., glucose, lactate, amino acids) from the culture medium.[9]

-

-

Flux Estimation:

-

Computational Modeling: Use specialized software (e.g., INCA, Metran) to fit the measured labeling patterns and external fluxes to the metabolic model.[10]

-

Flux Calculation: The software performs an iterative optimization to find the set of intracellular fluxes that best explains the experimental data.

-

-

Statistical Analysis:

-

Goodness-of-Fit: Assess how well the calculated fluxes fit the experimental data.

-

Confidence Intervals: Determine the confidence intervals for the estimated fluxes to assess their precision.[10]

-

Quantitative Data Presentation: 13C-MFA

The results of a 13C-MFA study are typically presented in a table that shows the estimated flux values for each reaction in the metabolic model, often under different experimental conditions.

| Reaction | Pathway | Flux (Condition 1) (nmol/10^6 cells/hr) | Flux (Condition 2) (nmol/10^6 cells/hr) | Fold Change |

| Glc -> G6P | Glycolysis | 100 ± 5 | 150 ± 8 | 1.5 |

| G6P -> R5P | Pentose Phosphate Pathway | 15 ± 2 | 10 ± 1.5 | 0.67 |

| Pyr -> AcCoA | Pyruvate Dehydrogenase | 70 ± 4 | 110 ± 6 | 1.57 |

| aKG -> Suc | TCA Cycle | 50 ± 3 | 40 ± 2.5 | 0.8 |

| Pyr -> OAA | Anaplerosis | 10 ± 1 | 25 ± 2 | 2.5 |

This table represents example data and does not reflect a specific study. Values are presented as mean ± standard deviation.

Visualization: 13C-MFA Experimental Workflow

Applications in Drug Metabolism and Pharmacokinetics (DMPK)

13C-labeled compounds are invaluable tools in DMPK studies, providing a non-radioactive method to trace the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.[7] By administering a 13C-labeled version of a drug, researchers can differentiate the drug and its metabolites from endogenous compounds, facilitating their identification and quantification in complex biological matrices.[11]

Experimental Protocol for a Human 13C-ADME Study

The following protocol outlines a typical human ADME study using a 13C-labeled drug.

-

Pre-study Activities:

-

Synthesis of 13C-labeled Drug: Synthesize the drug candidate with one or more 13C atoms at a metabolically stable position.[9]

-

Formulation Development: Prepare a stable and sterile formulation of the 13C-labeled drug for administration.

-

Regulatory Approval: Obtain necessary approvals from regulatory agencies and institutional review boards.

-

-

Clinical Phase:

-

Subject Recruitment: Enroll healthy volunteers or patients into the study.

-

Dosing: Administer a single oral or intravenous dose of the 13C-labeled drug. In some study designs, an unlabeled oral dose is given simultaneously with an intravenous 13C-labeled microdose to determine absolute bioavailability.[9]

-

Sample Collection: Collect blood, urine, and feces samples at predefined time points over a period determined by the drug's expected half-life.

-

-

Sample Analysis:

-

Sample Processing: Process the collected biological samples (e.g., plasma separation from blood).

-

Quantification of Parent Drug and Metabolites: Use LC-MS/MS to quantify the concentrations of the 13C-labeled parent drug and its metabolites in the collected samples.

-

Metabolite Identification: Characterize the chemical structures of the identified metabolites.

-

-

Data Analysis:

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).[12]

-

Mass Balance Calculation: Determine the total recovery of the administered dose in urine and feces to understand the primary routes of excretion.

-

Metabolic Pathway Elucidation: Construct a metabolic map of the drug based on the identified metabolites.

-

Quantitative Data Presentation: DMPK

Pharmacokinetic parameters derived from a study using a 13C-labeled drug are summarized in a table.

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |

| Tmax (Time to Cmax) | h | 2.0 ± 0.5 |

| AUC(0-t) (Area Under the Curve) | ng·h/mL | 12000 ± 1500 |

| t1/2 (Elimination Half-life) | h | 8.5 ± 1.2 |

| CL (Clearance) | L/h | 15 ± 2.5 |

| Vd (Volume of Distribution) | L | 120 ± 20 |

| Fecal Excretion (% of Dose) | % | 65 ± 8 |

| Urinary Excretion (% of Dose) | % | 25 ± 5 |

| Total Recovery | % | 90 ± 7 |

This table represents example data from a hypothetical study and does not reflect a specific drug.[13][14]

Visualization: DMPK/ADME Study Workflow

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Command Line | Graphviz [graphviz.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. researchgate.net [researchgate.net]

- 8. Table 13, Summary Statistics of Pharmacokinetic Parameters - Clinical Review Report: Nitisinone (MDK-Nitisinone) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 13. Dataset for Phase I randomized clinical trial for safety and tolerability of GET 73 in single and repeated ascending doses including preliminary pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of a Labeled Metabolite: A Technical Guide to the Safe Handling of Sodium 2-oxobutanoate-13C4

For Immediate Release

This technical guide provides an in-depth overview of the safety protocols and handling procedures for Sodium 2-oxobutanoate-13C4, a stable isotope-labeled compound crucial for researchers, scientists, and professionals in the field of drug development and metabolic research. The following sections detail the chemical and physical properties, toxicological data, experimental safety protocols, and recommended handling procedures to ensure the safe and effective use of this important research tool.

Section 1: Compound Identification and Properties

This compound is a non-radioactive, isotopically labeled form of Sodium 2-oxobutanoate, where the four carbon atoms have been replaced with the stable carbon-13 isotope. This labeling allows researchers to trace the metabolic fate of 2-oxobutanoate in biological systems.

Table 1: Chemical and Physical Properties of Sodium 2-oxobutanoate

| Property | Value | Source |

| Chemical Formula | ¹³C₄H₅NaO₃ | BLDpharm[1] |

| Molecular Weight | 128.04 g/mol | BLDpharm[1] |

| Appearance | White to light yellow crystalline powder | Smolecule[2] |

| Melting Point | 227-231 °C | Smolecule[2] |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Section 2: Safety and Toxicology

A Safety Data Sheet (SDS) for a similar, non-labeled compound indicates that it is harmful if swallowed and causes skin and eye irritation.[3] It is also noted as being harmful to aquatic life.[3]

Table 2: Toxicological Data for Sodium 2-oxobutanoate (Non-labeled)

| Test | Result | Species | Source |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH402: Harmful to aquatic life | N/A | Sigma-Aldrich[3] |

Section 3: Experimental Protocols for Safety Assessment

For researchers needing to perform a risk assessment, the following are summaries of standardized OECD (Organisation for Economic Co-operation and Development) guidelines for skin and eye irritation testing.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This in vitro test assesses the potential of a chemical to cause skin irritation by using a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in 6-well plates.

-

Application of Test Substance: A fixed dose of this compound is applied directly to the surface of the epidermal model.

-

Exposure and Post-Incubation: After a defined exposure period, the tissues are rinsed and placed back into incubation.

-

Viability Assessment: Tissue viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of viable cells. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Acute Eye Irritation/Corrosion (OECD TG 405)

This guideline describes the procedure for evaluating a substance's potential to cause eye irritation or corrosion, typically using an in vivo rabbit eye test.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Initial Test: A single dose of the test substance is applied to one eye of a single animal. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess for corneal opacity, iris lesions, and conjunctival redness and swelling.

-

Confirmatory Test: If no severe irritation is observed, the test is confirmed on additional animals.

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize animal discomfort.

Section 4: Safe Handling and Storage Workflow

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Section 5: Metabolic Pathway of 2-Oxobutanoate

Understanding the metabolic fate of 2-oxobutanoate is critical for its application in research. 2-Oxobutanoate is an intermediate in the metabolism of several amino acids, including threonine and methionine.[4][5] It is converted to propionyl-CoA, which then enters the citric acid cycle.[4][5]

Section 6: Conclusion

This compound is a valuable tool for metabolic research. While it is a non-radioactive and generally safe compound, adherence to standard laboratory safety protocols is essential. This guide provides a comprehensive framework for its safe handling, storage, and use, empowering researchers to conduct their work with confidence and security. It is imperative to consult the specific Safety Data Sheet provided by the supplier and to follow all institutional and local regulations for chemical handling and disposal.

References

- 1. 2483736-24-7|Sodium 2-oxobutanoate-1,2,3,4-13C4|BLD Pharm [bldpharm.com]

- 2. Buy Sodium 2-oxobutanoate | 2013-26-5 [smolecule.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Sodium 2-oxobutanoate-13C4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxobutanoate, also known as alpha-ketobutyrate, is a key metabolic intermediate in cellular bioenergetics. It serves as a crucial link between amino acid catabolism and the tricarboxylic acid (TCA) cycle. The stable isotope-labeled form, Sodium 2-oxobutanoate-13C4, is a powerful tool for researchers to trace the metabolic fate of this molecule in various cell culture models. These studies are instrumental in understanding cellular metabolism, particularly in the context of cancer research, metabolic disorders, and drug development. By tracing the incorporation of the 13C atoms, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and identify potential therapeutic targets.

Sodium 2-oxobutanoate is primarily derived from the catabolism of the amino acids threonine and methionine.[1] It is then converted into propionyl-CoA, which subsequently enters the TCA cycle as succinyl-CoA.[1] This process is of significant interest in cancer metabolism, as many cancer cells exhibit altered metabolic pathways to support their rapid proliferation.

Applications in Cell Culture

-

Metabolic Flux Analysis (MFA): this compound is utilized as a tracer in 13C-MFA studies to quantify the flux through anaplerotic pathways that replenish TCA cycle intermediates.[2][3] This is particularly relevant in cancer cells that may rely on alternative carbon sources to fuel the TCA cycle for biosynthesis and energy production.

-

Investigating Amino Acid Metabolism: As a product of threonine and methionine degradation, tracing the metabolism of 13C4-labeled 2-oxobutanoate provides insights into the regulation of these amino acid catabolic pathways.

-

Studying Mitochondrial Function: The conversion of 2-oxobutanoate to propionyl-CoA and its subsequent metabolism occurs within the mitochondria. Therefore, tracing its fate can provide information about mitochondrial health and function.

-

Drug Discovery and Development: By understanding how disease states, such as cancer, alter the metabolism of 2-oxobutanoate, researchers can identify potential enzymatic targets for therapeutic intervention. Tracing the effects of drug candidates on 2-oxobutanoate metabolism can also elucidate their mechanism of action.

Experimental Protocols

Protocol 1: 13C Labeling of Adherent Cells with this compound

This protocol describes the general procedure for labeling adherent mammalian cells with this compound for subsequent analysis by mass spectrometry.

Materials:

-

Adherent cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Water, LC-MS grade

-

Chloroform, ice-cold

-

6-well cell culture plates

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

-

Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking unlabeled 2-oxobutanoate) with dialyzed FBS and the desired concentration of this compound. A typical starting concentration to test is in the range of 0.1-1 mM. The final concentration should be optimized for the specific cell line and experimental goals.

-

Labeling:

-

Aspirate the growth medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time can range from 6 to 24 hours, depending on the cell line's metabolic rate, and should be determined empirically.

-

-

Metabolite Extraction:

-

Place the cell culture plate on ice.

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

The pellet can be used for protein or nucleic acid analysis.

-

-

Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for your mass spectrometry platform (e.g., 50% methanol in water for LC-MS).

-

Centrifuge to remove any remaining particulates before transferring to autosampler vials.

-

Protocol 2: Analysis of 13C Incorporation into TCA Cycle Intermediates by GC-MS

This protocol outlines the derivatization and analysis of extracted metabolites to determine the 13C enrichment in TCA cycle intermediates.

Materials:

-

Dried metabolite extract from Protocol 1

-

Methoxyamine hydrochloride in pyridine (20 mg/mL)

-

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI)

-

GC-MS system

Procedure:

-

Derivatization:

-

Add 50 µL of methoxyamine hydrochloride solution to the dried metabolite extract.

-

Incubate at 60°C for 45 minutes.

-

Add 80 µL of MTBSTFA + 1% TBDMSCI.

-

Incubate at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a standard temperature gradient program to separate the metabolites.

-

Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to detect the different isotopologues of TCA cycle intermediates (e.g., succinate, fumarate, malate, citrate).

-

-

Data Analysis:

-

Determine the mass isotopomer distributions (MIDs) for each metabolite by integrating the peak areas of the different isotopologues.

-

Correct for the natural abundance of 13C to determine the fractional enrichment from the this compound tracer.

-

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a 13C tracing experiment using this compound in a cancer cell line.

Table 1: Fractional Enrichment of TCA Cycle Intermediates from [U-13C4]-2-Oxobutanoate

| Metabolite | Isotopologue | Fractional Enrichment (%) |

| Propionyl-CoA | M+3 | 85.2 ± 4.1 |

| Methylmalonyl-CoA | M+3 | 79.8 ± 3.7 |

| Succinyl-CoA | M+4 | 65.3 ± 5.2 |

| Succinate | M+4 | 62.1 ± 4.9 |

| Fumarate | M+4 | 58.9 ± 5.5 |

| Malate | M+4 | 55.4 ± 4.8 |

| Citrate | M+4 | 35.7 ± 3.1 |

Data are presented as mean ± standard deviation (n=3). Fractional enrichment is the percentage of the metabolite pool containing the specified number of 13C atoms from the tracer.

Table 2: Relative Metabolic Fluxes Determined by 13C-MFA

| Metabolic Flux | Control Cells | Treated Cells | Fold Change |

| 2-Oxobutanoate -> Propionyl-CoA | 100 ± 8 | 152 ± 12 | 1.52 |

| Propionyl-CoA -> Succinyl-CoA | 100 ± 7 | 145 ± 11 | 1.45 |

| Anaplerotic Succinyl-CoA influx | 100 ± 9 | 138 ± 10 | 1.38 |

| TCA Cycle Flux (Citrate Synthase) | 100 ± 6 | 115 ± 9 | 1.15 |

Fluxes are normalized to the control group. Data are presented as mean ± standard deviation (n=3). "Treated Cells" refers to cells exposed to a hypothetical drug that enhances 2-oxobutanoate metabolism.

Signaling Pathways and Visualizations

2-Oxobutanoate Metabolism and Entry into the TCA Cycle

Sodium 2-oxobutanoate is catabolized to propionyl-CoA, which then enters the TCA cycle as succinyl-CoA. This anaplerotic pathway is crucial for replenishing TCA cycle intermediates that are used for biosynthesis.

Experimental Workflow for 13C Metabolic Flux Analysis

The following workflow outlines the key steps in performing a 13C-MFA experiment using this compound.

Regulation of AMPK Signaling by 2-Oxobutanoate

Recent studies suggest that α-ketobutyrate can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] The precise mechanism is still under investigation, but it is hypothesized that the metabolism of 2-oxobutanoate may alter the cellular AMP/ATP ratio, leading to the activation of AMPK. Activated AMPK then phosphorylates downstream targets to promote catabolic processes and inhibit anabolic pathways.

References

- 1. Higher skeletal muscle α2AMPK activation and lower energy charge and fat oxidation in men than in women during submaximal exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sodium 2-oxobutanoate-13C4 Labeling Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxobutanoate-13C4 is a stable isotope-labeled metabolite used in metabolic flux analysis (MFA) to trace the metabolic fate of 2-oxobutanoate. As an intermediate in the catabolism of amino acids such as threonine and methionine, 2-oxobutanoate is a key entry point into the propionyl-CoA pathway, which ultimately feeds into the tricarboxylic acid (TCA) cycle.[1] These application notes provide a comprehensive protocol for conducting labeling experiments in mammalian cells to quantitatively assess the contribution of 2-oxobutanoate to central carbon metabolism.

Stable isotope tracing is a powerful technique for elucidating metabolic pathways that are active in various physiological and pathological states, including cancer.[2] By replacing the standard nutrient with its 13C-labeled counterpart, researchers can track the incorporation of the labeled carbons into downstream metabolites. The resulting mass isotopomer distributions provide a quantitative measure of the relative activities of different metabolic pathways.[2][3]

Metabolic Pathway of Sodium 2-oxobutanoate

Sodium 2-oxobutanoate is taken up by cells and converted to its corresponding alpha-keto acid, 2-oxobutanoate. In the mitochondria, 2-oxobutanoate is oxidatively decarboxylated to form propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA. Succinyl-CoA is an intermediate of the TCA cycle, and thus the 13C labels from 2-oxobutanoate can be traced throughout the central carbon metabolism.[1][4][5]

The key enzymatic steps in this pathway are:

-

Branched-chain alpha-keto acid dehydrogenase complex (BCKDH): Catalyzes the oxidative decarboxylation of 2-oxobutanoate to propionyl-CoA.[1]

-

Propionyl-CoA carboxylase: Catalyzes the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[1][5]

-

Methylmalonyl-CoA epimerase: Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.[1][5]

-

Methylmalonyl-CoA mutase: A vitamin B12-dependent enzyme that isomerizes L-methylmalonyl-CoA to succinyl-CoA.[1][5]

Metabolic fate of this compound.

Experimental Workflow

A typical workflow for a this compound labeling experiment involves several key steps, from cell culture to data analysis.

Workflow for 13C labeling experiments.

Detailed Protocols

Cell Culture and Labeling

This protocol is designed for mammalian cells grown in 6-well plates.

Materials:

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Custom medium lacking unlabeled 2-oxobutanoate precursors (e.g., threonine, methionine)

-

This compound

-

6-well cell culture plates

Procedure:

-

Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in complete growth medium at 37°C in a humidified incubator with 5% CO2.

-

Allow cells to adhere and grow for 24-48 hours.

-

Prepare the labeling medium by supplementing the custom base medium with dialyzed FBS, Penicillin-Streptomycin, and this compound at the desired concentration (typically in the range of the physiological precursor concentration).

-

Aspirate the complete growth medium from the wells and wash the cells once with sterile PBS.

-

Add the pre-warmed labeling medium to each well.

-

Incubate the cells for a time course sufficient to achieve isotopic steady-state for the metabolites of interest. This can range from a few hours for TCA cycle intermediates to over 24 hours for some amino acids.

Metabolite Quenching and Extraction

For Adherent Cells:

Materials:

-

Cold (-80°C) 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Aspirate the labeling medium.

-

Immediately add 1 mL of cold 80% methanol to each well to quench metabolism.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

For Suspension Cells:

Materials:

-

Cold (-20°C) saline (0.9% NaCl)

-

Cold (-80°C) 80% methanol

-

Microcentrifuge tubes

Procedure:

-

Quickly transfer the cell suspension to a centrifuge tube.

-

Centrifuge at a low speed (e.g., 500 x g) for a short duration (e.g., 1-2 minutes) at 4°C to pellet the cells.

-

Aspirate the supernatant and resuspend the cell pellet in cold saline to wash.

-

Repeat the centrifugation and aspiration steps.

-

Add cold 80% methanol to the cell pellet to quench metabolism and extract metabolites.

-

Vortex and incubate at -20°C for at least 30 minutes.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

Transfer the supernatant for analysis.

LC-MS/MS Analysis of TCA Cycle Intermediates

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

Reversed-phase C18 column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extracts in a suitable volume of mobile phase A.

-

Inject the samples onto the LC-MS/MS system.

-

Separate the metabolites using a gradient elution. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage, and then re-equilibrate.

-

Detect the metabolites using multiple reaction monitoring (MRM) in negative ion mode. The MRM transitions for the unlabeled and labeled isotopologues of each metabolite need to be determined empirically or from the literature.

Data Presentation

The primary output of a stable isotope labeling experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). This data can be presented in tables to compare the labeling patterns under different experimental conditions.

Table 1: Hypothetical Fractional Enrichment of TCA Cycle Intermediates after Labeling with this compound

| Metabolite | Condition A (Control) | Condition B (Treated) | p-value | Fold Change (B/A) |

| Succinate (M+3) | 0.15 ± 0.02 | 0.35 ± 0.04 | <0.01 | 2.33 |

| Fumarate (M+3) | 0.12 ± 0.01 | 0.28 ± 0.03 | <0.01 | 2.33 |

| Malate (M+3) | 0.10 ± 0.01 | 0.25 ± 0.02 | <0.01 | 2.50 |

| Citrate (M+3) | 0.08 ± 0.01 | 0.20 ± 0.02 | <0.01 | 2.50 |

Data are presented as mean fractional enrichment ± standard deviation from n=3 biological replicates. Statistical significance was determined by a two-tailed Student's t-test. The data is hypothetical and for illustrative purposes only, based on expected outcomes from similar experiments.[6]

Table 2: Hypothetical Mass Isotopomer Distribution of Succinate

| Isotopologue | Condition A (Control) | Condition B (Treated) |

| M+0 | 0.80 ± 0.03 | 0.60 ± 0.04 |

| M+1 | 0.04 ± 0.01 | 0.03 ± 0.01 |

| M+2 | 0.01 ± 0.00 | 0.02 ± 0.00 |

| M+3 | 0.15 ± 0.02 | 0.35 ± 0.04 |

| M+4 | 0.00 ± 0.00 | 0.00 ± 0.00 |

Data are presented as mean fractional abundance ± standard deviation. The data is hypothetical and for illustrative purposes only.[6][7]

Safety Information

Product Name: this compound

Hazard Identification:

Based on the Safety Data Sheet for the unlabeled compound, Sodium 2-oxobutanoate is not classified as a hazardous substance. However, it is recommended to handle all chemicals with care in a laboratory setting.

Precautionary Statements:

-

Wear protective gloves, eye protection, and a lab coat when handling.

-

Avoid breathing dust.

-

Use in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If skin irritation occurs, get medical advice/attention.

Note: A specific Safety Data Sheet for this compound was not available. The safety information provided is based on the SDS for the unlabeled compound and general laboratory safety practices.[8]

Conclusion

The protocol described in these application notes provides a robust framework for investigating the metabolic fate of this compound in mammalian cells. By carefully following these procedures and utilizing appropriate analytical techniques, researchers can gain valuable insights into the contribution of amino acid catabolism to central carbon metabolism, which can be crucial for understanding disease states and developing novel therapeutic strategies. The quantitative data obtained from these experiments can be used to populate metabolic models and perform comprehensive metabolic flux analysis.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. youtube.com [youtube.com]

- 6. Mass isotopomer study of anaplerosis from propionate in the perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mmbio.byu.edu [mmbio.byu.edu]

Application Notes and Protocols for Metabolic Flux Analysis using Sodium 2-oxobutanoate-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as Sodium 2-oxobutanoate-¹³C₄, allows for the precise tracking of carbon atoms through metabolic pathways. This application note provides a detailed protocol for conducting ¹³C-MFA studies using Sodium 2-oxobutanoate-¹³C₄ to investigate cellular metabolism, particularly focusing on anaplerotic pathways and their relevance in various research and drug development contexts.

Sodium 2-oxobutanoate, also known as alpha-ketobutyrate, is a key intermediate in the catabolism of the amino acids threonine and methionine. It is converted to propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle via succinyl-CoA. By tracing the flow of the ¹³C labels from Sodium 2-oxobutanoate-¹³C₄, researchers can quantify the contribution of these amino acids to TCA cycle anaplerosis, a critical process for maintaining the pool of TCA cycle intermediates that are essential for biosynthesis and energy production.

Signaling Pathway and Experimental Workflow

The metabolic fate of Sodium 2-oxobutanoate-¹³C₄ is central to its application in MFA. The following diagram illustrates the entry of the ¹³C label into the TCA cycle.

The experimental workflow for a typical ¹³C-MFA study using Sodium 2-oxobutanoate-¹³C₄ is outlined below.

Experimental Protocols

This section details the methodologies for conducting a ¹³C-MFA experiment using Sodium 2-oxobutanoate-¹³C₄, adapted from studies using similar ¹³C-labeled precursors like [U-¹³C₃]propionate.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate mammalian cells (e.g., cancer cell lines, primary cells) in appropriate culture vessels and grow to the desired confluency in standard culture medium.

-

Media Preparation: Prepare fresh culture medium, replacing the standard carbon source with a formulation containing a known concentration of Sodium 2-oxobutanoate-¹³C₄. The concentration of the tracer may need to be optimized depending on the cell type and experimental goals. A common starting point is in the millimolar range.

-